molecular formula C16H16N4O3S3 B510811 2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(4-sulfamoylphenyl)acetamide CAS No. 496027-09-9

2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B510811
CAS No.: 496027-09-9
M. Wt: 408.5g/mol
InChI Key: ULRXIXOXZZBUDA-UHFFFAOYSA-N
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Description

2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(4-sulfamoylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a thienopyrimidine core, which is known for its biological activity, and a sulfonamide group, which is often associated with antibacterial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(4-sulfamoylphenyl)acetamide typically involves multiple steps:

    Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thienopyrimidine ring.

    Thioether Formation: The thienopyrimidine core is then reacted with a thiol compound to introduce the thioether linkage.

    Acetamide Formation: The final step involves the reaction of the thioether intermediate with an acetamide derivative, often under mild heating and in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound’s potential antibacterial properties make it a candidate for the development of new antibiotics. Its ability to interact with biological targets can be studied to understand its mechanism of action.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its structure suggests it might inhibit specific enzymes or receptors, making it a candidate for drug development.

Industry

In industrial applications, the compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(4-sulfamoylphenyl)acetamide likely involves the inhibition of specific enzymes or receptors. The thienopyrimidine core can interact with enzyme active sites, while the sulfonamide group can mimic natural substrates, leading to competitive inhibition. The exact molecular targets and pathways would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(4-methylphenyl)acetamide
  • 2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(4-chlorophenyl)acetamide
  • 2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide

Uniqueness

What sets 2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(4-sulfamoylphenyl)acetamide apart is its combination of a thienopyrimidine core with a sulfonamide group. This unique structure provides a dual mechanism of action, potentially enhancing its biological activity and making it a versatile compound for various applications.

Properties

IUPAC Name

2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(4-sulfamoylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S3/c1-9-10(2)25-16-14(9)15(18-8-19-16)24-7-13(21)20-11-3-5-12(6-4-11)26(17,22)23/h3-6,8H,7H2,1-2H3,(H,20,21)(H2,17,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULRXIXOXZZBUDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC=N2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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